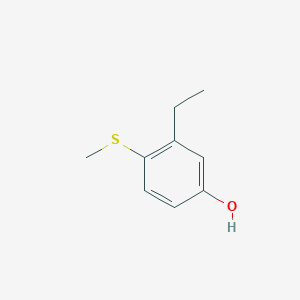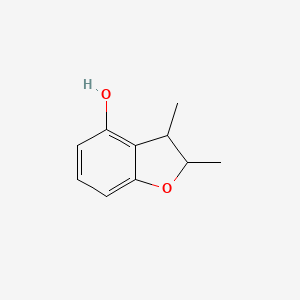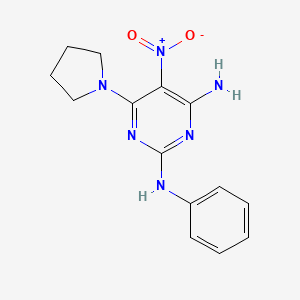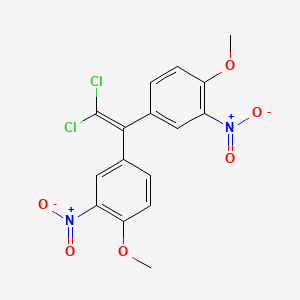![molecular formula C16H23NO4 B14152692 1-[2-(Tert-butoxycarbonylamino)-6-methoxyphenyl]-2-butanone CAS No. 164082-78-4](/img/structure/B14152692.png)
1-[2-(Tert-butoxycarbonylamino)-6-methoxyphenyl]-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, often conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthesis. The removal of the tert-butyl group can be achieved under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used in similar applications.
Benzyl carbamate: Another carbamate with a benzyl group, used as a protecting group in organic synthesis.
Phenyl carbamate: Contains a phenyl group and is used in various chemical reactions.
Uniqueness
Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its methoxy and oxobutyl groups provide additional functional sites for chemical modifications, making it versatile for various applications.
Propriétés
Numéro CAS |
164082-78-4 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-6-11(18)10-12-13(8-7-9-14(12)20-5)17-15(19)21-16(2,3)4/h7-9H,6,10H2,1-5H3,(H,17,19) |
Clé InChI |
WWRURGHCIPXMFN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1=C(C=CC=C1OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)


![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)


![4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B14152667.png)


![1H-1,2,4-Triazole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14152680.png)

![2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14152684.png)
